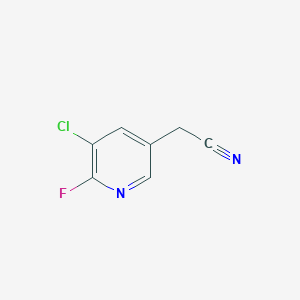

2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-chloro-6-fluoropyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-6-3-5(1-2-10)4-11-7(6)9/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSQQVQANYGEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of 2-Chloro-3-aminopyridine to 2-Chloro-3-fluoropyridine

A patented method demonstrates the preparation of 2-chloro-3-fluoropyridine , a key intermediate structurally related to the target compound, by fluorination of 2-chloro-3-aminopyridine using tert-butyl nitrite and copper fluoride in an organic solvent under inert atmosphere at 0–60 °C for 1–10 hours. This reaction replaces hazardous reagents like anhydrous hydrogen fluoride or fluoroboric acid with copper fluoride as a fluorinating agent, achieving yields above 60% under mild conditions.

| Parameter | Details |

|---|---|

| Starting material | 2-chloro-3-aminopyridine |

| Fluorinating agent | Copper fluoride (CuF2) |

| Nitrite source | tert-butyl nitrite |

| Solvent | Acetonitrile, methanol, ethanol or isopropanol |

| Reaction temperature | 0–60 °C (preferably 20–30 °C) |

| Reaction time | 1–10 hours |

| Atmosphere | Inert gas (N2 or Ar) |

| Yield | >60% |

This method is significant for its operational simplicity, safety, and scalability, which are critical for preparing fluorinated pyridine intermediates.

Installation of the Acetonitrile Side Chain

General Approaches

The acetonitrile group at the 3-position can be introduced via:

- Nucleophilic substitution of a suitable leaving group (e.g., halide) on a pyridine ring with cyanomethyl anion or equivalent.

- Cross-coupling reactions involving cyanomethyl derivatives.

- Halogenation followed by cyanide displacement .

While direct literature on this compound synthesis is sparse, similar pyridine derivatives have been synthesized using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (S_NAr) reactions.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings) are widely used to attach functionalized side chains to halogenated pyridines. For instance, 5-chloro-2,3-difluoropyridine has been successfully functionalized via Pd-catalyzed borylation and subsequent coupling to install various substituents. This strategy can be adapted to introduce the acetonitrile moiety by coupling with cyanomethyl boronates or stannanes.

| Reagents and Conditions | Notes |

|---|---|

| Catalyst | Pd2(dba)3, Pd(OAc)2 |

| Ligands | Tricyclohexylphosphine, XPhos |

| Cyanomethyl coupling partner | Cyanomethylboronate or stannane |

| Solvent | 1,4-Dioxane, acetonitrile |

| Temperature | 85–120 °C |

| Atmosphere | Nitrogen or Argon |

| Reaction time | 12–48 hours |

This method offers regioselectivity and functional group tolerance, allowing for the introduction of the nitrile group at the desired position.

Alternative Synthetic Routes and Notes

Nucleophilic Aromatic Substitution (S_NAr): This method can be used for pyridine rings bearing good leaving groups (such as halides) adjacent to electron-withdrawing groups, facilitating substitution by cyanide ions to form nitriles.

Diazotization-Fluorination: For fluorine introduction, diazotization of amino-pyridines followed by fluorination is a classical route, but it often involves harsh conditions and lower yields compared to copper fluoride methods.

Halogenation Sequence: The order of introducing chlorine and fluorine substituents can affect the regioselectivity and yield. Chlorination often precedes fluorination due to reagent compatibility.

Summary Data Table of Preparation Methods

Research Findings and Practical Considerations

The copper fluoride fluorination method provides a safer and more scalable alternative to traditional fluorination reagents, with stable yields and mild reaction conditions.

Palladium-catalyzed cross-coupling reactions enable selective functionalization of halogenated pyridines, allowing for efficient introduction of the acetonitrile group with good control over regioselectivity.

Reaction conditions such as temperature, solvent choice, and inert atmosphere are critical to optimize yields and minimize side reactions.

Purification typically involves silica gel chromatography and solvent extraction, with yields varying based on substrate purity and reaction optimization.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydroxide or potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. Reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

Modulation of Integrated Stress Response

One of the prominent applications of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile is its role in modulating the integrated stress response (ISR) pathway. Research indicates that compounds related to this structure can be effective in treating neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). These compounds help preserve synaptic function and reduce neuronal decline by stabilizing certain proteins involved in the ISR pathway .

Table 1: Diseases Targeted by ISR Modulators

| Disease | Mechanism of Action |

|---|---|

| Alzheimer's Disease | Stabilizes proteins involved in ISR |

| Parkinson's Disease | Reduces neuronal decline |

| Amyotrophic Lateral Sclerosis | Preserves synaptic function |

Positive Allosteric Modulation

Another significant application is in the development of positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors (mAChRs). Compounds derived from this compound have shown potent PAM activity, particularly towards the M3 mAChR subtype. This activity enhances muscle contraction and has implications for treating conditions related to bladder dysfunction .

Table 2: Pharmacological Profile of PAMs

| Compound | Receptor Type | EC50 (µM) | Effect on Muscle Contraction |

|---|---|---|---|

| Compound 2 | M3 mAChR | 0.01 | Increased contraction |

| Compound 3g | M3 mAChR | 0.01 | Enhanced contraction |

Synthesis and Chemical Probes

The synthesis of this compound has been documented as a key step in producing various chemical probes for biological research. The compound serves as a precursor for synthesizing other biologically active molecules, enabling researchers to explore structure-activity relationships (SARs) further .

Table 3: Synthesis Overview

| Step | Reagents Used | Yield (%) |

|---|---|---|

| N-Arylation | 2-(6-fluoropyridin-3-yl)propan-2-ol | 57 |

| Reaction with KCN | Potassium cyanide, ethanol | 57 |

Neurodegenerative Disease Research

A notable case study involved the testing of a compound based on this compound for its effects on neurodegenerative diseases. In vitro studies demonstrated that the compound could significantly reduce markers associated with neuronal stress, indicating its potential as a therapeutic agent .

Bladder Dysfunction Studies

In another study focused on bladder dysfunction, compounds derived from this structure were tested on isolated rat bladder tissues. The results showed a marked increase in contraction strength when treated with these compounds, suggesting their utility in developing treatments for urinary disorders .

Mechanism of Action

The mechanism of action of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Structural and Electronic Comparisons

2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile ()

- Substituents : Chlorine at position 6, methoxy (-OMe) at position 3.

- Key Differences : The methoxy group is electron-donating, contrasting with the fluorine in the target compound. This reduces the electron-withdrawing effect compared to the 5-Cl-6-F substitution.

- Electronic Properties: Predicted collision cross-section (CCS) for [M+H]+: 133.4 Ų ().

2-(2-Chloro-6-fluorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile ()

- Substituents : Chlorine and fluorine on a phenyl ring, chlorine on a pyridazine ring.

- Key Differences: The dual aromatic systems (phenyl and pyridazine) increase molecular weight and steric bulk, reducing solubility compared to the monocyclic target compound.

Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile Derivatives ()

- Substituents : Chromene backbone with methyl and oxygen-based groups.

- Key Differences : Extended π-systems in chromene derivatives lead to broader HOMO-LUMO distributions, whereas the target compound’s pyridine ring localizes electron density.

- DFT Findings: Non-planar molecular geometries and HOMO-LUMO orbitals localized on cyclic structures (). These features suggest that the target compound’s electronic properties may similarly depend on substituent positioning.

Chromatographic Behavior

- LC/MS Conditions : describes a UPLC method using acetonitrile/water gradients with ammonium acetate. Similar methods could resolve the target compound, with retention times influenced by its polarity. The electron-withdrawing Cl/F groups may reduce hydrophilicity, increasing retention compared to methoxy-substituted analogs .

Collision Cross-Section (CCS) Predictions

- provides CCS values for structural analogs (e.g., 133.4 Ų for [M+H]+).

Solubility and Bioavailability

- The target compound’s single pyridine ring and moderate molecular weight (~170–180 g/mol) likely enhance solubility compared to bulkier analogs like ’s phenyl-pyridazine derivative. Fluorine’s lipophilicity may offset this slightly, requiring formulation optimization.

Biological Activity

2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile is a chemical compound with significant potential in medicinal chemistry and agricultural applications. Its unique structure, characterized by a pyridine ring substituted with chlorine and fluorine atoms, positions it as a promising candidate for various biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is CHClFN, with a molecular weight of 170.57 g/mol. The synthesis typically involves the reaction of acetonitrile with 5-chloro-2,3-difluoropyridine in the presence of n-butyllithium as a nucleophile, requiring careful temperature control to optimize yields.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Key areas of research include:

- Binding Affinity : Studies suggest that this compound may exhibit significant binding affinity to various enzymes and receptors, potentially influencing metabolic pathways.

- Cytochrome P450 Interaction : Investigating its interactions with cytochrome P450 enzymes could provide insights into its metabolism and toxicity profiles, which are crucial for assessing its pharmacological potential.

Medicinal Chemistry

Research indicates that this compound serves as a precursor in the synthesis of various pharmaceutical agents, particularly anticancer drugs. Its structural characteristics allow it to be modified into more complex molecules with enhanced biological activity. Notably, compounds derived from this structure have shown promise in targeting specific pathways involved in tumor growth and proliferation.

Antimicrobial and Antifungal Properties

The compound has also been evaluated for its antimicrobial and antifungal activities. Preliminary studies indicate that derivatives synthesized from this compound exhibit potent fungicidal effects, suggesting potential applications in agricultural chemistry as fungicides and herbicides.

Structure–Activity Relationship (SAR)

A recent study highlighted the structure–activity relationships (SAR) among various pyridine derivatives, including this compound. The findings indicated that modifications at the 5 and 6 positions of the pyridine ring significantly influence biological potency. For example, certain substitutions enhanced binding affinity to targets involved in cancer cell proliferation .

| Compound Name | CAS Number | IC50 (nM) | Biological Activity |

|---|---|---|---|

| CCT372064 | N/A | 4.8 | BCL6 Inhibition |

| CCT373566 | N/A | 0.7 | Antiproliferative |

| CCT373567 | N/A | N/A | Similar affinity |

This table summarizes key findings related to compounds structurally similar to this compound, demonstrating their varying degrees of potency against specific biological targets.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves nucleophilic substitution or coupling reactions. For example, substituting a halogen atom (e.g., chlorine or fluorine) on the pyridine ring with a cyanoethyl group via Michael addition (trimethylsilyl cyanide as a cyanide source) can yield acetonitrile derivatives. Reaction temperature (0–25°C), solvent polarity (acetonitrile or THF), and catalyst choice (e.g., Pd for cross-coupling) critically affect yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product .

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer: Combined spectroscopic and chromatographic methods are recommended:

- NMR : H and C NMR to confirm substituent positions on the pyridine ring (e.g., fluorine and chlorine coupling patterns).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] for CHClFN).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization).

Cross-referencing with databases like PubChem (InChI key: OBMYMTSBABEPIB-UHFFFAOYSA-N for analogous difluorophenylacetonitrile) ensures structural validation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Due to its nitrile group and halogen substituents, the compound is likely toxic (Category III hazard). Key protocols include:

- Storage : At 0–6°C in airtight containers to prevent moisture absorption or decomposition .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use to avoid inhalation/skin contact.

- Waste Disposal : Neutralization with alkaline solutions (e.g., NaOH) to degrade cyanide byproducts before disposal .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties of this compound, and what experimental validations are needed?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:

- Electrostatic Potential : To identify reactive sites (e.g., electron-deficient pyridine ring).

- HOMO-LUMO Gaps : To predict reactivity in nucleophilic/electrophilic reactions.

Experimental validation via cyclic voltammetry (to measure redox potentials) and UV-Vis spectroscopy (to compare calculated vs. observed ) is critical. PubChem’s InChI data for analogous compounds (e.g., 2-(3,5-difluorophenyl)acetonitrile) provides baseline structural parameters .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) can resolve bond-length/angle inconsistencies. For example:

- Data Collection : High-resolution (<1.0 Å) data minimizes thermal motion artifacts.

- Twinned Crystals : Use SHELXD for structure solution and TWINLAW for handling twinning.

Comparative analysis with Cambridge Structural Database (CSD) entries (e.g., similar pyridine-acetonitrile derivatives) identifies outliers in reported geometries .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Process Optimization :

- Temperature Control : Lower reaction temperatures reduce side reactions (e.g., polymerization of nitrile groups).

- Catalyst Screening : Pd/C or Cu(I)-based catalysts improve regioselectivity in halogen substitution.

- In Situ Monitoring : ReactIR or HPLC tracks intermediate formation (e.g., chlorinated intermediates).

- Green Chemistry : Solvent-free conditions or ionic liquids minimize waste, as outlined in environmental assessments of analogous compounds .

Q. How should researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Data Triangulation : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking (AutoDock Vina) to verify binding modes.

- Batch Analysis : Ensure compound purity across batches via LC-MS to rule out impurity-driven artifacts.

- Meta-Analysis : Cross-reference SAR data from structurally related compounds (e.g., 2-(5-chloropyridin-2-yl)acetic acid) to identify conserved pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.